molecular formula C16H13BrN2O4 B14586244 4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate CAS No. 61126-50-9

4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate

Cat. No.: B14586244
CAS No.: 61126-50-9
M. Wt: 377.19 g/mol
InChI Key: DWJFYHZMPHRTGA-UHFFFAOYSA-N
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Description

4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate is a chemical compound that belongs to the class of aromatic carbamates This compound is characterized by the presence of a nitropropene group attached to a phenyl ring, which is further connected to a bromophenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts like palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding phenol and carbamic acid.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

    Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

    Reduction: 4-(2-Aminoprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(2-Nitroprop-1-en-1-yl)phenol and 4-bromophenyl carbamic acid.

Scientific Research Applications

4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The nitro group and carbamate moiety are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Nitroprop-1-en-1-yl)phenyl (4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Nitroprop-1-en-1-yl)phenyl (4-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of bromine.

    4-(2-Nitroprop-1-en-1-yl)phenyl (4-methylphenyl)carbamate: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(2-Nitroprop-1-en-1-yl)phenyl (4-bromophenyl)carbamate imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which may influence the compound’s biological activity and interactions.

Properties

CAS No.

61126-50-9

Molecular Formula

C16H13BrN2O4

Molecular Weight

377.19 g/mol

IUPAC Name

[4-(2-nitroprop-1-enyl)phenyl] N-(4-bromophenyl)carbamate

InChI

InChI=1S/C16H13BrN2O4/c1-11(19(21)22)10-12-2-8-15(9-3-12)23-16(20)18-14-6-4-13(17)5-7-14/h2-10H,1H3,(H,18,20)

InChI Key

DWJFYHZMPHRTGA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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